This compound is used in various fields such as Lipidomics, Metabolism, and Metabolomics . It is stored at room temperature away from light and moisture .
In the field of lipidomics, Octanoic-d15 acid can be used as an internal standard for the quantification of octanoic acid. This can help researchers accurately measure the concentration of octanoic acid in various samples .
Octanoic-d15 acid can be used in metabolism studies to track the metabolic pathways of octanoic acid. The deuterium label allows researchers to follow the metabolic fate of the compound .
In metabolomics, Octanoic-d15 acid can be used to study the role of octanoic acid in various metabolic processes. This can provide insights into the function of octanoic acid in the body .
Octanoic-d15 acid can be used in mass spectrometry as an internal standard. This can help improve the accuracy and reliability of mass spectrometry measurements .
Octanoic-d15 acid can be used in fatty acid research to study the properties and functions of octanoic acid. This can provide valuable information about the role of octanoic acid in various biological processes .
Levels of octanoic acid are increased in the plasma of patients with medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, an inborn error of fatty acid metabolism characterized by hypoketotic hypoglycemia, medium-chain dicarboxylic aciduria, and intolerance to fasting . Octanoic-d15 acid can be used to study this condition and potentially develop new treatments.
Octanoic-d15 acid, also known as 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecadeuteriooctanoic acid, is a deuterated form of octanoic acid with the chemical formula C₈H₁₆O₂ and a molecular weight of 159.3 g/mol. This compound is characterized by the presence of fifteen deuterium atoms replacing hydrogen atoms in the octanoic acid structure. Octanoic-d15 acid is primarily used in research settings as an internal standard for various analytical techniques such as gas chromatography and liquid chromatography-mass spectrometry .
Octanoic-d15 acid participates in typical reactions associated with carboxylic acids. These include:
Due to its deuterated nature, reactions involving this compound can provide insights into reaction mechanisms and kinetics through isotopic labeling techniques .
Octanoic-d15 acid exhibits biological properties similar to those of non-deuterated octanoic acid. It is known for its potential antimicrobial activity and has been studied for its effects on lipid metabolism. Its unique isotopic labeling allows researchers to trace metabolic pathways and understand the absorption and distribution of fatty acids in biological systems .
The synthesis of octanoic-d15 acid can be achieved through several methods:
These methods ensure high purity and isotopic enrichment necessary for analytical applications .
Octanoic-d15 acid has several applications:
Its unique isotopic composition makes it valuable in various experimental setups requiring precise measurement and tracking of fatty acids .
Studies involving octanoic-d15 acid often focus on its interactions with biological membranes and enzymes. Research indicates that it may influence membrane fluidity and affect enzyme activity related to lipid metabolism. The deuteration allows for detailed tracking of these interactions using mass spectrometry techniques .
Octanoic-d15 acid shares similarities with several other medium-chain fatty acids. Here is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Octanoic Acid | C₈H₁₆O₂ | Non-deuterated form; widely studied for health benefits. |
Decanoic Acid | C₁₀H₂₀O₂ | Longer chain; found in coconut oil; different metabolic effects. |
Dodecanoic Acid | C₁₂H₂₄O₂ | Even longer chain; used in various industrial applications. |
Hexanoic Acid | C₆H₁₂O₂ | Shorter chain; distinct flavor profile; found in dairy products. |
Octanoic-d15 acid’s unique feature lies in its deuterium labeling, which provides enhanced tracking capabilities in metabolic studies compared to its non-deuterated counterparts .
Corrosive